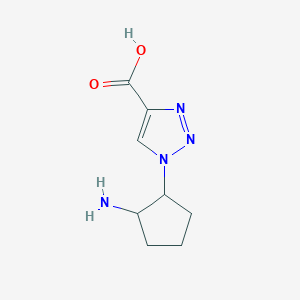

1-(2-aminocyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-aminocyclopentyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c9-5-2-1-3-7(5)12-4-6(8(13)14)10-11-12/h4-5,7H,1-3,9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUXPIDNWXPUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N2C=C(N=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-aminocyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves cycloaddition reactions of azides and alkynes or the reaction of suitable precursors under specific conditions. The structural features that contribute to its biological activity include the triazole ring and the carboxylic acid functional group, which are crucial for interaction with biological targets.

Anticancer Activity

This compound exhibits significant anticancer properties. Studies have shown that derivatives of triazole compounds can induce apoptosis in various cancer cell lines. For instance:

- Cell Line Testing : In vitro studies have demonstrated that compounds with similar triazole structures exhibit cytotoxic effects against leukemia and melanoma cell lines. The mechanism often involves disruption of mitochondrial function and DNA damage without direct intercalation into DNA .

- Growth Inhibition : Table 1 summarizes the growth inhibition effects of triazole derivatives on different cancer cell lines:

| Compound | Cancer Type | Cell Line | Log GI50 |

|---|---|---|---|

| 25 | Colon | KM12 | -5.43 |

| 25 | Melanoma | SK-MEL-5 | -5.55 |

| 25 | Ovarian | OVCAR-4 | -5.52 |

| 25 | Breast | MDA-MB-468 | -5.70 |

This data indicates that triazole derivatives can effectively inhibit the growth of a range of cancer cells, suggesting potential for further development as anticancer agents.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Research indicates that certain triazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria:

- Mechanism : The antimicrobial action is thought to arise from the ability of these compounds to disrupt bacterial cell membranes or interfere with essential metabolic processes .

Antiophidian Activity

Recent investigations have highlighted the potential of triazole derivatives in treating snake bites. Compounds derived from 1,2,3-triazoles have been shown to neutralize venom effects from Bothrops jararaca and Lachesis muta, indicating their utility in developing new therapeutic agents for snakebite envenomation .

Case Studies

A notable case study involved testing a series of triazole derivatives against various cancer cell lines as part of a National Cancer Institute screening program. The results indicated selective cytotoxicity and varying degrees of efficacy across different types of cancer, reinforcing the therapeutic potential of triazoles in oncology .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of triazole derivatives, including 1-(2-aminocyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid, in cancer treatment. A study demonstrated that triazole compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds derived from triazole structures were shown to induce apoptosis in Jurkat T-cells by causing DNA damage and reducing mitochondrial membrane potential .

Antimalarial Properties

Recent investigations into the antimalarial activity of triazole derivatives have shown promising results. Compounds incorporating the triazole moiety were synthesized and tested against Plasmodium falciparum, revealing some derivatives with submicromolar IC50 values. This indicates their potential as lead compounds for developing new antimalarial drugs .

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase II (CA-II) is another significant application area for triazole derivatives. A series of 1H-1,2,3-triazole analogs were synthesized and evaluated for their inhibitory activity against CA-II, showing IC50 values ranging from 13.8 to 35.7 µM. The structure-activity relationship (SAR) studies suggested that specific functional groups on the triazole ring enhance inhibitory potency .

Crystalline Framework Materials

Triazole carboxylic acids have been utilized in the development of smart crystalline framework materials. These materials are particularly useful for applications in fluorescence sensing and catalytic reactions, such as the reduction of p-nitrophenol. The unique properties of triazoles allow for enhanced interaction with target analytes in chemical sensing applications .

Synthesis and Modifications

The synthesis of this compound typically involves "Click" chemistry techniques which facilitate the formation of this compound through efficient coupling reactions. These methods offer a versatile approach to creating various functionalized triazole derivatives that can be tailored for specific applications .

Case Study 1: Cancer Therapeutics

A comprehensive study evaluated a series of triazole derivatives for their anticancer properties. The findings indicated that certain modifications to the triazole core significantly enhanced cytotoxicity against leukemia cell lines, suggesting a pathway for developing targeted cancer therapies.

Case Study 2: Antimalarial Drug Development

Another research effort focused on synthesizing and testing various triazole-containing compounds against malaria parasites. The results showed that specific derivatives not only displayed low toxicity but also significant efficacy against resistant strains of Plasmodium falciparum, highlighting their potential as new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Conformational Analysis

- 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: X-ray crystallography reveals a kink-like structure with perpendicular phenyl and triazole rings and a 60° angle between the amine and carboxylic acid groups (). This geometry may enhance interactions with bacterial targets.

- 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid : The electron-withdrawing chlorine substituent may stabilize the triazole ring and alter electronic properties, affecting reactivity or target binding ().

- Target compound (2-aminocyclopentyl): The cyclopentyl group’s ring strain and smaller size compared to cyclohexyl may reduce steric hindrance, favoring specific binding conformations.

Table 1: Structural Comparison

Physicochemical Properties

- Solubility : Aromatic derivatives (e.g., phenyl, chlorophenyl) exhibit lower aqueous solubility due to hydrophobicity, whereas aliphatic substituents (cyclopentyl, cyclohexyl) may improve solubility in organic solvents ().

- Thermal Stability : Decarboxylation occurs at ~175°C for triazole-4-carboxylic acids (). Substituent electronic effects (e.g., electron-withdrawing groups) may accelerate this process.

Preparation Methods

General Synthetic Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core step in the synthesis involves the cycloaddition between an azide derivative of the amine-containing cyclopentyl moiety and propiolic acid (or its equivalent) to form the 1,2,3-triazole ring with a carboxylic acid substituent at the 4-position.

-

- 2-aminocyclopentyl azide (prepared or commercially available)

- Propiolic acid (alkyne source)

-

- Copper(II) sulfate pentahydrate (CuSO4·5H2O) as the copper source

- Sodium ascorbate as a reducing agent to generate active Cu(I) in situ

-

- Mixture of ethanol and water (1:1) or tert-butanol and water (2:1) depending on solubility

-

- Ambient to reflux conditions (typically room temperature to 60 °C)

-

- Several hours (4–24 h) depending on substrate reactivity

Mechanism: The Cu(I) catalyzes the regioselective 1,3-dipolar cycloaddition of the azide and alkyne to form the 1,4-disubstituted 1,2,3-triazole ring.

Detailed Example from Analogous Compound Synthesis

A closely related compound, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, was synthesized as follows:

| Step | Procedure Details | Outcome |

|---|---|---|

| 1 | Mix 2-aminophenyl azide (10 mmol) and propiolic acid (10 mmol) in 1:1 ethanol-water solvent (250 mL flask) | Homogeneous reaction mixture |

| 2 | Add sodium ascorbate (0.2 mmol) and CuSO4 (0.05 mmol) | Initiates CuAAC catalysis |

| 3 | Stir reaction at room temperature for 24 hours | Formation of triazole ring |

| 4 | Isolate product by filtration or precipitation | Pure 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid obtained without chromatography |

This method yielded the target compound in good purity and yield, verified by spectroscopic methods and X-ray crystallography.

Adaptation for 1-(2-aminocyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid

To prepare this compound, the analogous approach involves:

Preparation of 2-aminocyclopentyl azide:

This intermediate can be synthesized by converting 2-aminocyclopentanol or 2-aminocyclopentyl halide to the azide via nucleophilic substitution with sodium azide.Click reaction with propiolic acid:

Under CuAAC conditions as described above, the azide reacts with propiolic acid to yield the triazole carboxylic acid.

Reaction Optimization and Yields

| Parameter | Typical Conditions | Effect on Yield/Quality |

|---|---|---|

| Solvent system | Ethanol-water (1:1) or tert-butanol-water (2:1) | Ensures solubility of both azide and alkyne; influences reaction rate |

| Copper catalyst loading | 0.05–0.1 equiv CuSO4 + 0.2 equiv sodium ascorbate | Sufficient to maintain Cu(I) catalytic cycle; excess can lead to side reactions |

| Temperature | Room temperature to 60 °C | Higher temperatures accelerate reaction but may cause decomposition |

| Reaction time | 12–24 hours | Longer times improve conversion but may reduce selectivity |

| Purification | Precipitation or filtration | Avoids chromatography, simplifies isolation |

Reported yields for similar triazole carboxylic acids range from 50% to 85% depending on substituents and reaction scale.

Characterization and Verification

The synthesized this compound can be characterized by:

- FT-IR: Presence of broad O–H stretch (carboxylic acid), N–H stretch (amine), and characteristic triazole ring vibrations.

- 1H-NMR: Signals corresponding to cyclopentyl protons, amino protons, and the triazole proton at ~8.5–9 ppm.

- Mass Spectrometry: Molecular ion peak matching the expected molecular weight.

- X-ray Crystallography: Confirms molecular structure and conformation if crystals are obtained.

Alternative Synthetic Routes

While CuAAC is the preferred method, alternative approaches include:

Lithiation and Carboxylation of Triazole Precursors:

For example, lithiation of a 1-(2-aminocyclopentyl)-1H-1,2,3-triazole followed by carbon dioxide quenching to introduce the carboxylic acid group. This method is less common due to the sensitivity of amino groups and the availability of azide-alkyne cycloaddition.Stepwise Functionalization:

Constructing the triazole ring first, then introducing the amino-cyclopentyl substituent via nucleophilic substitution or reductive amination.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| CuAAC (Click Chemistry) | Azide (2-aminocyclopentyl azide) + propiolic acid, CuSO4/ascorbate catalyst, aqueous alcohol solvent | High regioselectivity, mild conditions, simple work-up | Requires azide precursor synthesis | 50–85 |

| Lithiation/Carboxylation | Lithiation of triazole, CO2 quenching | Direct carboxylation | Sensitive to functional groups, more complex | Variable |

| Stepwise Functionalization | Build triazole then attach substituent | Flexibility in substitution | Multi-step, lower overall yield | Variable |

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(2-aminocyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction . Key steps include:

- Precursor preparation : Cyclopentylamine derivatives functionalized with azide or alkyne groups.

- Cycloaddition : Reaction under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in DMSO/water at 25–50°C).

- Hydrolysis : Post-reaction hydrolysis of ester intermediates to yield the carboxylic acid (e.g., methyl ester hydrolysis under basic conditions) . Optimization : Use HPLC to monitor reaction progress and purity (>95% yield achievable) .

Q. How can the molecular structure and stereochemistry of this compound be confirmed?

- X-ray crystallography : Resolves the spatial arrangement of the triazole ring, cyclopentylamine, and carboxylic acid groups. For example, analogous triazole derivatives adopt perpendicular orientations between aromatic and triazole rings .

- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments (e.g., δ ~8.0–8.5 ppm for triazole protons) and carbon connectivity .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak matching theoretical values) .

Q. What are the solubility and stability properties under experimental conditions?

- Solubility : Highly soluble in polar aprotic solvents like DMSO (up to 100 mg/mL) but limited in water. Adjust pH using buffers (e.g., phosphate buffer at pH 7.4) for aqueous studies .

- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light or strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclopentyl or triazole groups) affect bioactivity?

- Structure-Activity Relationship (SAR) :

- Key Finding : Meta-substitutions on aromatic rings (e.g., fluorine at C-3) improve metabolic stability compared to para-substituted analogs .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Challenges :

- Flexibility : The cyclopentyl group introduces conformational variability, complicating crystal packing.

- Solvate formation : Tendency to form hydrates or DMSO solvates .

- Solutions :

- Use slow evaporation in mixed solvents (e.g., DMSO/hexane).

- Employ SHELXL for refining twinned or high-resolution crystallographic data .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like β-lactamases or Wnt/β-catenin pathway proteins.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .

- Insight : The carboxylic acid group may form salt bridges with lysine residues, while the triazole engages in π-π stacking .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for triazole-carboxylic acids, while others observe low efficacy?

- Key Factors :

- Acidity : The carboxylic acid group (pKa ~3–4) may reduce cell permeability in zwitterionic forms, lowering in vivo activity compared to in vitro assays .

- Substituent effects : Chlorine or fluorine at meta/para positions alters electronic profiles and target binding (e.g., 3-fluorophenyl analogs show 40% higher inhibition than methyl derivatives) .

- Resolution : Conduct comparative assays under standardized conditions (e.g., fixed pH and serum protein content) .

Methodological Recommendations

Q. What analytical techniques are critical for purity assessment?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- TGA/DSC : Monitor thermal stability (decomposition >200°C typical) .

Q. How can researchers optimize reaction yields during scale-up?

- Process :

Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

Flow chemistry : Enables continuous production with >90% yield reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.